Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate is a chemical compound known for its unique structure and properties. It consists of a potassium cation (K+) and an anionic molecule with a long perfluorinated carbon chain. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate perfluorinated precursors.
Chlorination: The perfluorinated compound undergoes chlorination to introduce the chlorine atom at the desired position.
Sulfonation: The chlorinated compound is then subjected to sulfonation, where a sulfonic acid group is introduced.
Neutralization: The sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Chlorination and Sulfonation: Large quantities of perfluorinated compounds are chlorinated and sulfonated using industrial reactors.
Purification: The resulting product is purified through distillation or crystallization to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can also undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is employed in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism by which Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The perfluorinated chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery and membrane studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium perfluorooctanesulfonate (PFOS)
- Potassium perfluorobutanesulfonate (PFBS)
- Potassium perfluorohexanesulfonate (PFHxS)
Uniqueness
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct chemical properties compared to other perfluorinated sulfonates. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
73606-19-6 |
---|---|
Molekularformel |
C8ClF16KO4S |
Molekulargewicht |
570.67 g/mol |
IUPAC-Name |
potassium;2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonate |
InChI |
InChI=1S/C8HClF16O4S.K/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28;/h(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
OWQCHLFKOGVODW-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.